Benzenesulfonyl cyanide

Overview

Description

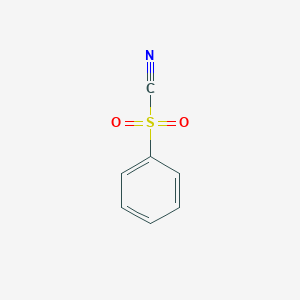

Benzenesulfonyl cyanide is an organosulfur compound with the molecular formula C₇H₅NO₂S. It is a colorless liquid that is soluble in organic solvents and is known for its reactivity with compounds containing reactive N-H and O-H bonds. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Benzenesulfonyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with sodium cyanide. The reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the use of potassium ferrocyanide and sulfuric acid, which produces hydrogen cyanide that subsequently reacts with benzenesulfonyl chloride to form this compound .

Chemical Reactions Analysis

Benzenesulfonyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Oxidation and Reduction: It can be oxidized to form benzenesulfonic acid derivatives and reduced to form benzenesulfinic acid derivatives.

Addition Reactions: It participates in addition reactions with nucleophiles, leading to the formation of various substituted products.

Common reagents used in these reactions include sodium cyanide, potassium ferrocyanide, sulfuric acid, and various nucleophiles. The major products formed from these reactions are sulfonamides, sulfonate esters, and substituted benzenesulfonyl derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Benzenesulfonyl cyanide is widely used as a building block in organic synthesis. It plays a crucial role in the synthesis of heterocyclic compounds, especially pyridines and quinolines, which are essential in pharmaceuticals and agrochemicals. The compound's reactivity allows for the development of novel compounds with desired properties through various reaction pathways.

Reactivity with Nucleophiles and Electrophiles

BzCN's electron-withdrawing sulfonyl group enhances the electrophilicity of the carbon in the cyanide moiety, making it susceptible to nucleophilic attacks. This characteristic is vital for understanding its behavior in different chemical environments and its applications in synthesis.

Biochemical Applications

Peptide and Protein Synthesis

In biochemistry, this compound is utilized to study enzyme mechanisms involved in peptide and protein synthesis. By incorporating BzCN into synthesis pathways, researchers can gain insights into enzyme functions and identify potential drug targets.

Protein and Nucleic Acid Interactions

BzCN serves as a probe to investigate the interactions between proteins and nucleic acids. This application is crucial for understanding cellular processes and the roles of these biomolecules.

Enzyme Inhibition Studies

One notable application of BzCN is its use as an enzyme inhibitor. It specifically targets enzymes involved in protein synthesis by binding to their active sites, thus hindering substrate binding. This property allows researchers to study the effects of enzyme inhibition on cellular processes.

Safety Considerations

This compound is classified as highly toxic, posing acute health risks if ingested or absorbed through the skin. Symptoms of cyanide poisoning include headache, respiratory depression, and potentially fatal outcomes if exposure occurs at high levels . Therefore, handling BzCN requires strict safety protocols to mitigate risks associated with its toxicity.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Benzene ring with sulfonyl (–SO₂) and cyanide (–CN) groups | Versatile reactivity; used in organic synthesis |

| Benzyl Cyanide | Benzene ring with a cyanide group | Primarily acts as an intermediate in organic synthesis |

| Benzoyl Cyanide | Benzene ring with an acyl group (–C(O)–) | Used mainly in acylation reactions |

| Phenylsulfonyl Chloride | Contains chlorinated sulfonamide | More reactive due to chlorine presence |

| Sulfobenzamide | Contains amine functionality | Exhibits different biological activities |

Case Studies

- Synthesis of Pyridine Derivatives : Researchers have successfully synthesized various pyridine derivatives using this compound as a key intermediate. These derivatives have shown promising biological activities, making them suitable candidates for further pharmaceutical development.

- Enzyme Mechanism Studies : A study utilized BzCN to investigate the mechanism of action of specific enzymes involved in protein synthesis. The incorporation of BzCN allowed for detailed insights into enzyme interactions, leading to potential drug discovery avenues.

Mechanism of Action

The mechanism of action of benzenesulfonyl cyanide involves its reactivity with nucleophiles. The compound’s sulfonyl group acts as an electrophile, attracting nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester bonds, respectively. The cyanide group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Benzenesulfonyl cyanide can be compared with other sulfonyl cyanides and sulfonyl chlorides:

Benzenesulfonyl Chloride: Similar in structure but lacks the cyanide group, making it less reactive in nucleophilic addition reactions.

Toluene Sulfonyl Cyanide: Similar reactivity but with a methyl group attached to the benzene ring, affecting its solubility and reactivity.

Methanesulfonyl Cyanide: A smaller molecule with similar reactivity but different physical properties due to the absence of the benzene ring.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

Benzenesulfonyl cyanide (BSC) is an important compound in organic chemistry, particularly known for its applications in synthetic processes and its biological activities. This article delves into the biological activity of BSC, exploring its mechanisms, effects, and relevant studies.

This compound is characterized by the presence of both a sulfonyl group and a cyanide group attached to a benzene ring. Its chemical structure can be represented as follows:

- Chemical Formula: C₆H₅SO₂CN

- Molecular Weight: 175.18 g/mol

The presence of the sulfonyl group enhances the electrophilic character of the compound, making it reactive towards nucleophiles.

Mechanisms of Biological Activity

BSC exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : BSC has been reported to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and metabolic disruptions.

- Cytotoxicity : Studies indicate that BSC can induce cytotoxic effects in various cell lines, leading to apoptosis or necrosis depending on the concentration and exposure time.

- Neurotoxicity : There is evidence suggesting that BSC may affect neuronal cells, potentially disrupting neurotransmitter release and leading to neurotoxic effects.

Table 1: Summary of Biological Activities of this compound

Case Study: Cytotoxicity in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that BSC exhibits significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cell viability.

Neurotoxicity Assessment

In an experimental model using rat cortical neurons, exposure to BSC resulted in increased levels of reactive oxygen species (ROS) and subsequent neuronal death. The study highlighted that oxidative stress plays a critical role in the neurotoxic effects observed with BSC exposure.

Environmental Impact and Toxicology

BSC's biological activity extends beyond direct cellular effects; it also poses environmental concerns due to its toxicity. The compound's potential for bioaccumulation and its impact on non-target organisms necessitate careful handling and regulation.

Table 2: Toxicological Profile of this compound

Q & A

Q. Basic: What critical safety precautions are necessary when handling benzenesulfonyl cyanide in laboratory settings?

Answer:

this compound poses acute toxicity (oral, dermal) and severe skin/eye corrosion risks. Key precautions include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coats, and respiratory protection if ventilation is insufficient .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .

- Emergency Procedures:

- Storage: Keep in sealed, labeled containers away from oxidizing agents and heat sources .

Q. Basic: What synthetic routes and characterization methods are used for this compound?

Answer:

Synthesis:

- From Benzenesulfonyl Chloride: React with cyanide salts (e.g., KCN) in anhydrous solvents (e.g., DMF) under nitrogen. Monitor reaction progress via TLC or conductivity changes .

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Characterization:

- Spectroscopy: Confirm structure via -/-NMR (e.g., aromatic protons at δ 7.5–8.0 ppm) and IR (S=O stretch ~1350 cm, C≡N ~2250 cm) .

- Purity: Verify by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Basic: What analytical techniques are recommended for detecting cyanide released from this compound derivatives?

Answer:

- Fluorometric Assays: Use glyco-conjugated probes (e.g., benzenesulfonyl-linked bipyrimidines) for selective CN detection in HEPES buffer (LOD ~10 nM) .

- Automated Dialysis: Membrane separation of HCN gas followed by colorimetric quantification (e.g., EPA Method 335.4) improves precision and reduces matrix interference .

- Validation: Compare with ion chromatography or mass spectrometry for cross-verification .

Q. Advanced: How do reaction conditions influence the regioselectivity of C-H functionalization mediated by this compound?

Answer:

Regioselectivity in C-H activation depends on:

- Catalyst Design: Palladium/rhodium complexes with carboxylate ligands (e.g., acetate) promote ortho-selectivity via concerted metalation-deprotonation (CMD) mechanisms .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic activation of the sulfonyl group, favoring aryl C-H bonds over alkyl .

- Substrate Electronics: Electron-deficient arenes undergo faster activation due to increased electrophilicity at the metal center .

- Method: Optimize via DFT calculations to predict transition states and steric effects .

Q. Advanced: How can contradictions in kinetic data for this compound-mediated reactions be resolved?

Answer:

Discrepancies in rate constants often arise from:

- Solvent Polarity: Aqueous DMF accelerates hydrolysis of intermediates, skewing kinetic profiles; use conductivity measurements to track ionic byproducts .

- Catalyst Deactivation: Trace moisture or oxygen poisons transition-metal catalysts; employ Schlenk techniques for inert conditions .

- Data Normalization: Use internal standards (e.g., -labeled analogs) to correct for instrumental drift .

Q. Advanced: How do computational methods enhance mechanistic studies of carboxylate-assisted C-H activation with this compound?

Answer:

- Transition-State Modeling: DFT calculations (e.g., B3LYP/6-31G*) identify energy barriers for CMD pathways, explaining regioselectivity trends .

- Charge Distribution Analysis: NBO analysis reveals electron-withdrawing effects of the sulfonyl group, directing metalation to electron-rich C-H sites .

- Kinetic Isotope Effects (KIE): Simulate values to distinguish between electrophilic substitution and radical mechanisms .

- Validation: Correlate computed activation energies with experimental Arrhenius plots .

Q. Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 183.22 g/mol | |

| Solubility | Soluble in DMF, acetone; insoluble in water | |

| Melting Point | 14–16°C (decomposes) | |

| log | 2.94 |

Table 2: Comparison of Cyanide Detection Methods

| Method | Sensitivity (LOD) | Interference Sources | Reference |

|---|---|---|---|

| Fluorometric Probe | 10 nM | Thiols, sulfites | |

| Automated Dialysis | 5 µg/L | Sulfides, nitrites | |

| Ion Chromatography | 1 µg/L | High chloride concentrations |

Properties

IUPAC Name |

benzenesulfonylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEVYOIDTOPARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437977 | |

| Record name | Benzenesulfonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24224-99-5 | |

| Record name | Benzenesulfonyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.